molecular formula C12H23NO2 B12278554 N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B12278554
M. Wt: 213.32 g/mol
InChI Key: XFARCYYEHZKICW-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1,4-dioxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpropyl)-1,4-dioxaspiro[45]decan-8-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C12H23NO2/c1-10(2)9-13-11-3-5-12(6-4-11)14-7-8-15-12/h10-11,13H,3-9H2,1-2H3

InChI Key

XFARCYYEHZKICW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC2(CC1)OCCO2

Origin of Product

United States

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